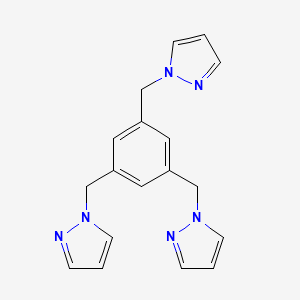

1,3,5-Tris((1H-pyrazol-1-yl)methyl)benzene

Description

Overview of Multitopic Nitrogen-Donor Ligands in Contemporary Chemical Research

Multitopic nitrogen-donor ligands are organic molecules that possess multiple nitrogen atoms, each capable of donating a lone pair of electrons to a metal center, thus forming coordination bonds. These ligands are of immense interest in modern chemistry due to their ability to act as "linkers" or "nodes" in the construction of complex, multidimensional structures such as metal-organic frameworks (MOFs), coordination polymers, and discrete supramolecular assemblies. mdpi.comresearchgate.net The spatial arrangement and connectivity of the nitrogen donor sites within the ligand's framework dictate the geometry and topology of the resulting coordination compound. This architectural control is fundamental to the design of materials with tailored properties for applications in gas storage, catalysis, sensing, and medicine. mdpi.com

Rationale for the Design and Investigation of 1,3,5-Tris((1H-pyrazol-1-yl)methyl)benzene

The specific design of this compound is rooted in several key molecular features. The central 1,3,5-substituted benzene (B151609) ring acts as a rigid, trigonal core, predisposing the ligand to form three-connected nodes in a network. The methylene (B1212753) (-CH2-) spacers between the benzene core and the pyrazole (B372694) rings introduce a degree of flexibility, allowing the pyrazolyl groups to orient themselves to meet the geometric demands of various metal ions. researchgate.net The 1H-pyrazol-1-yl groups are effective N-donor heterocycles known for their stable coordination to a wide range of transition metals. acs.org This combination of a tripodal core, flexible linkers, and robust coordinating groups makes this compound an excellent candidate for the systematic construction of three-dimensional coordination polymers and MOFs with predictable topologies and potentially porous structures. mdpi.comresearchgate.net

Historical Context of Pyrazole-Derived Ligands in Coordination Chemistry and Materials Science

Pyrazole and its derivatives have a rich history in coordination chemistry, dating back to the early 20th century. Their versatility as ligands stems from the presence of two nitrogen atoms, allowing for various coordination modes. acs.org The development of poly(pyrazolyl)borate ligands (Scorpionates) by Swiatoslaw Trofimenko in the 1960s marked a significant milestone, providing a class of versatile tripodal ligands that have had a profound impact on organometallic and bioinorganic chemistry. Following this, a vast array of pyrazole-containing ligands has been developed, incorporating pyrazole units into different molecular backbones to control nuclearity, geometry, and electronic properties of the resulting metal complexes. nih.gov In materials science, pyrazole-based ligands have been instrumental in the development of MOFs and coordination polymers, where their robust coordination and the potential for hydrogen bonding contribute to the stability and functionality of the resulting materials. nih.gov

Key Research Domains and Scholarly Contributions Pertaining to this compound

While specific research focusing exclusively on this compound is limited in publicly available literature, the key research domains for this compound can be inferred from studies on its isomers and closely related analogues. These domains primarily include:

Crystal Engineering and Supramolecular Chemistry: The study of how the ligand's conformation and intermolecular interactions (like C-H···N bonds) direct the assembly of crystalline solids. Research on substituted analogues, such as 1,3,5-tris[(3,5-dimethylpyrazol)-1-ylmethyl]-2,4,6-trimethylbenzene, has provided insights into the conformational flexibility and packing arrangements of such tripodal ligands. researchgate.net

Coordination Polymers and Metal-Organic Frameworks (MOFs): A major application area is the use of this ligand to build extended networks with metal ions. The tripodal nature of the ligand is ideal for forming highly connected and potentially porous frameworks. Studies on the isomeric ligand, 1,3,5-tris(1H-pyrazol-3-yl)benzene, demonstrate the formation of planar network structures. mdpi.com The imidazole (B134444) analogue, 1,3,5-tris((1H-imidazol-1-yl)methyl)benzene, has been successfully used to construct novel MOFs. nanoaxisllc.com

Catalysis: Metal complexes derived from tripodal pyrazole ligands are often explored for their catalytic activity. The three pyrazole donors can create a specific coordination environment around a metal center that can facilitate catalytic transformations.

Scholarly contributions in this area have largely focused on the synthesis of the ligand scaffold and its derivatives, characterization of their crystal structures, and the investigation of their coordination behavior with various transition metal ions to create new materials with interesting structural topologies. researchgate.netnih.gov

Structure of the Research Outline: A Comprehensive Academic Perspective

This article will proceed to detail the known synthetic methodologies for this class of compounds, based on established organic reactions. It will then delve into the structural and conformational properties, drawing comparisons with crystallographically characterized analogues. The subsequent sections will explore the coordination chemistry and the potential applications in materials science, providing a comprehensive academic perspective on the chemical compound this compound based on the current state of knowledge in the field.

Properties

Molecular Formula |

C18H18N6 |

|---|---|

Molecular Weight |

318.4 g/mol |

IUPAC Name |

1-[[3,5-bis(pyrazol-1-ylmethyl)phenyl]methyl]pyrazole |

InChI |

InChI=1S/C18H18N6/c1-4-19-22(7-1)13-16-10-17(14-23-8-2-5-20-23)12-18(11-16)15-24-9-3-6-21-24/h1-12H,13-15H2 |

InChI Key |

IRBWFDAPHKEMOR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(N=C1)CC2=CC(=CC(=C2)CN3C=CC=N3)CN4C=CC=N4 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 1,3,5 Tris 1h Pyrazol 1 Yl Methyl Benzene

Retrosynthetic Analysis of the Ligand Scaffold

A retrosynthetic analysis of 1,3,5-tris((1H-pyrazol-1-yl)methyl)benzene suggests a straightforward disconnection at the benzylic carbon-nitrogen bond. This approach points to two primary precursors: a 1,3,5-tris(halomethyl)benzene derivative and pyrazole (B372694). The key bond formation is envisioned through a nucleophilic substitution reaction, where the pyrazole anion acts as the nucleophile.

Detailed Synthetic Pathways for the Preparation of this compound

The primary and most efficient route to this compound involves nucleophilic substitution reactions.

The synthesis is typically achieved by reacting 1,3,5-tris(bromomethyl)benzene (B90972) with pyrazole in the presence of a suitable base. The reaction proceeds via an SN2 mechanism, where the deprotonated pyrazole anion displaces the bromide ions from the benzylic positions of the benzene (B151609) ring.

A typical procedure involves dissolving pyrazole in a suitable solvent, such as N,N-dimethylformamide (DMF), and adding a base to generate the pyrazolate anion. Subsequently, a solution of 1,3,5-tris(bromomethyl)benzene in the same solvent is added, and the reaction mixture is stirred, often at room temperature, until completion.

| Reactant | Role |

| 1,3,5-Tris(bromomethyl)benzene | Electrophile |

| Pyrazole | Nucleophile (after deprotonation) |

| Base (e.g., Sodium Hydride) | Deprotonating agent |

| Solvent (e.g., DMF) | Reaction medium |

The reaction mechanism involves the in situ formation of the pyrazolate anion, which then attacks the electrophilic benzylic carbon, leading to the displacement of the bromide leaving group. This process occurs three times to yield the final product.

While the use of 1,3,5-tris(bromomethyl)benzene is common, other precursors with different leaving groups, such as tosylates or mesylates, could also be employed. These alternative leaving groups might offer advantages in terms of reactivity or reaction conditions. Another potential strategy could involve the reaction of 1,3,5-benzenetrimethanol (B1273297) with pyrazole under Mitsunobu reaction conditions, although this would be a less atom-economical approach.

Optimization of Reaction Parameters for Enhanced Yields and Purity

Several factors can be optimized to improve the yield and purity of this compound.

| Parameter | Effect on Reaction | Optimized Condition |

| Base | The choice of base is crucial for the efficient deprotonation of pyrazole. Stronger bases like sodium hydride ensure complete formation of the nucleophile. | Sodium hydride is often preferred for its high efficiency. |

| Solvent | A polar aprotic solvent is ideal for SN2 reactions as it can solvate the cation of the base without solvating the nucleophile, thus enhancing its reactivity. | Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (B52724) are suitable choices. |

| Temperature | The reaction is typically carried out at room temperature. Elevated temperatures could lead to side reactions and the formation of impurities. | Room temperature is generally sufficient for the reaction to proceed to completion. |

| Stoichiometry | A slight excess of pyrazole and base is often used to ensure the complete conversion of the starting tri-bromo compound. | A molar ratio of approximately 1:3.3:3.3 (1,3,5-tris(bromomethyl)benzene:pyrazole:base) is a common starting point for optimization. |

Isolation and Advanced Purification Techniques

Following the reaction, the crude product is typically isolated by quenching the reaction with water, which precipitates the product. The solid is then collected by filtration and washed to remove any remaining salts and solvent.

For further purification, column chromatography is a highly effective method. A silica (B1680970) gel stationary phase with a solvent system such as a mixture of ethyl acetate (B1210297) and hexane (B92381) can be used to separate the desired product from any unreacted starting materials or byproducts. Recrystallization from a suitable solvent system, for instance, a mixture of dichloromethane (B109758) and hexane, can also be employed to obtain a highly pure product.

Derivatization Strategies for Functional Modification of the Ligand

The this compound scaffold can be further modified to tune its electronic and steric properties. One common strategy is the introduction of substituents on the pyrazole rings. This can be achieved by using substituted pyrazoles as the starting nucleophiles in the synthesis. For example, using 3,5-dimethylpyrazole (B48361) would yield a more sterically hindered ligand.

Advanced Structural Elucidation and Spectroscopic Characterization of 1,3,5 Tris 1h Pyrazol 1 Yl Methyl Benzene

Single-Crystal X-ray Diffraction Analysis of the Free Ligand

Single-crystal X-ray diffraction offers unparalleled insight into the solid-state structure of a molecule, providing precise data on bond lengths, bond angles, and torsional angles. This information is fundamental to understanding the molecule's intrinsic conformational preferences and how it arranges itself in a crystalline lattice.

The molecular structure of 1,3,5-Tris((1H-pyrazol-1-yl)methyl)benzene is characterized by a central benzene (B151609) ring substituted at the 1, 3, and 5 positions with pyrazol-1-ylmethyl arms. Due to the rotational freedom around the C(benzene)-C(methylene) and C(methylene)-N(pyrazole) single bonds, the ligand can adopt various conformations.

The bond parameters within the aromatic rings are expected to fall within standard ranges. The C-C bond lengths in the central benzene ring would be approximately 1.39 Å, while the bond angles would be close to the ideal 120° for an sp² hybridized carbon. The internal geometry of the pyrazole (B372694) rings is also consistent with established values for this heterocycle.

Table 1: Representative Bond Parameters Expected for this compound

| Parameter | Bond | Expected Length (Å) / Angle (°) |

|---|---|---|

| Bond Length | C(ar)-C(ar) (Benzene) | ~ 1.39 |

| Bond Length | C-N (Pyrazole) | ~ 1.35 - 1.38 |

| Bond Length | N-N (Pyrazole) | ~ 1.34 |

| Bond Length | C=C (Pyrazole) | ~ 1.36 |

| Bond Length | C(ar)-C(methylene) | ~ 1.51 |

| Bond Length | C(methylene)-N(pyrazole) | ~ 1.47 |

| Bond Angle | C-C-C (Benzene) | ~ 120 |

| Bond Angle | C(ar)-C(ar)-C(methylene) | ~ 120 |

Note: The values are typical and may vary slightly in the actual crystal structure.

The way molecules of this compound pack in the solid state is governed by a network of weak intermolecular interactions. Understanding these interactions is crucial for crystal engineering. nih.gov In the absence of strong hydrogen bond donors like N-H or O-H groups in the free ligand, the crystal packing is primarily directed by weaker C-H···N and C-H···π interactions. mdpi.com

The pyrazole rings, with their electron-rich π-systems and nitrogen lone pairs, are key sites for these interactions. The hydrogen atoms of the methylene (B1212753) bridges and the aromatic rings can act as weak hydrogen bond donors, forming C-H···N contacts with the pyridine-like nitrogen (N2) of the pyrazole ring of a neighboring molecule. Furthermore, C-H···π interactions, where a C-H bond points towards the face of a benzene or pyrazole ring, are expected to play a significant role in stabilizing the crystal lattice. mdpi.com The interplay of these varied, weak interactions leads to the formation of a complex three-dimensional supramolecular architecture. researchgate.net

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Spectroscopic Fingerprints

The FTIR spectrum is expected to be dominated by strong absorptions corresponding to the stretching and bending vibrations of C-H, C=C, and C=N bonds. The Raman spectrum, on the other hand, will likely show strong signals for the symmetric vibrations of the aromatic rings.

Key Vibrational Modes:

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the benzene and pyrazole rings typically appear in the region of 3000-3150 cm⁻¹.

Aliphatic C-H Stretching: The methylene (-CH₂-) groups connecting the benzene and pyrazole rings will exhibit symmetric and asymmetric stretching vibrations in the 2850-2960 cm⁻¹ range.

Aromatic C=C and C=N Stretching: The stretching vibrations of the carbon-carbon bonds within the benzene ring and the carbon-carbon and carbon-nitrogen bonds in the pyrazole rings are expected in the 1400-1650 cm⁻¹ region. These bands are often complex due to vibrational coupling.

Ring Breathing Modes: The symmetric expansion and contraction of the benzene and pyrazole rings give rise to characteristic "ring breathing" modes, which are often strong in the Raman spectrum.

C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic and aliphatic C-H bonds occur at lower frequencies, typically in the 600-1300 cm⁻¹ range.

Predicted Vibrational Data for this compound

| Vibrational Mode | Predicted FTIR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity (FTIR/Raman) |

| Aromatic C-H Stretch (Benzene) | ~3050 | ~3050 | Medium / Strong |

| Aromatic C-H Stretch (Pyrazole) | ~3120 | ~3120 | Medium / Strong |

| Asymmetric CH₂ Stretch | ~2925 | ~2925 | Medium / Medium |

| Symmetric CH₂ Stretch | ~2855 | ~2855 | Medium / Medium |

| Aromatic C=C Stretch (Benzene) | ~1600, ~1480 | ~1600, ~1000 (ring trigonal) | Strong / Strong |

| Pyrazole Ring C=C, C=N Stretch | ~1550, ~1450 | ~1550, ~1450 | Strong / Medium |

| CH₂ Scissoring | ~1465 | ~1465 | Medium / Weak |

| Aromatic C-H In-Plane Bend | ~1000-1300 | ~1000-1300 | Medium / Medium |

| Aromatic C-H Out-of-Plane Bend | ~690-900 | Weak | Strong / Weak |

Note: The data in this table is predictive and based on characteristic group frequencies. Actual experimental values may vary.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a crucial analytical technique for determining the molecular weight of this compound and for gaining insight into its structural integrity through the analysis of its fragmentation patterns. The molecular formula of the compound is C₁₈H₁₈N₆, which corresponds to a monoisotopic mass of approximately 318.16 g/mol .

In a typical mass spectrum, a molecular ion peak (M⁺) would be observed, confirming the molecular weight. For this compound, the high nitrogen content makes it susceptible to forming a protonated molecule ([M+H]⁺) in techniques like electrospray ionization (ESI), which would be observed at an m/z of approximately 319.17.

The fragmentation of this compound under electron impact (EI) or collision-induced dissociation (CID) is expected to proceed through the cleavage of the bonds connecting the pyrazole rings to the methylene bridges and the bonds between the methylene bridges and the central benzene ring. A plausible fragmentation pathway involves the sequential loss of pyrazolyl-methyl radicals or pyrazole molecules.

Plausible Fragmentation Pattern:

A primary fragmentation step would likely be the cleavage of a C-N bond to lose a pyrazole ring, or a C-C bond of the methylene bridge. The stability of the resulting fragments will dictate the major peaks observed in the spectrum. The tropylium (B1234903) ion (C₇H₇⁺) at m/z 91 is a common and stable fragment in molecules containing a benzyl (B1604629) group, and a related fragment might be observed here.

Predicted Mass Spectrometry Data for this compound

| m/z (Daltons) | Proposed Fragment Ion | Description of Loss |

| 318.16 | [C₁₈H₁₈N₆]⁺ | Molecular Ion (M⁺) |

| 319.17 | [C₁₈H₁₉N₆]⁺ | Protonated Molecular Ion ([M+H]⁺) |

| 251.13 | [C₁₅H₁₅N₄]⁺ | Loss of a pyrazole ring (C₃H₃N₂) |

| 237.11 | [C₁₄H₁₃N₄]⁺ | Loss of a pyrazolyl-methyl group (C₄H₅N₂) |

| 184.09 | [C₁₂H₁₀N₂]⁺ | Loss of two pyrazole rings |

| 170.08 | [C₁₁H₈N₂]⁺ | Loss of two pyrazolyl-methyl groups |

| 104.07 | [C₇H₆N]⁺ | Fragment containing one pyrazole and a methylene group |

| 91.05 | [C₇H₇]⁺ | Tropylium-like ion from the central ring and a CH₂ group |

| 77.04 | [C₆H₅]⁺ | Phenyl cation from the central benzene ring |

| 67.04 | [C₃H₃N₂]⁺ | Pyrazolyl cation |

Note: The m/z values are calculated for the most abundant isotopes. The relative intensities of these peaks would depend on the ionization method and energy.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing

Electronic spectroscopy provides valuable information about the electronic transitions and the conjugated π-system of this compound. The UV-Vis absorption spectrum is expected to show absorptions corresponding to π → π* transitions within the benzene and pyrazole rings.

Fluorescence spectroscopy can provide further insights into the electronic structure and excited state properties. While not all aromatic compounds are highly fluorescent, the rigid structure of this compound might allow for some emission upon excitation at an appropriate wavelength. The fluorescence spectrum, if observed, would be red-shifted compared to the absorption spectrum (Stokes shift) and could be sensitive to the solvent polarity and environment.

Predicted Electronic Spectroscopy Data for this compound

| Spectroscopy Type | Parameter | Predicted Value (nm) | Associated Electronic Transition |

| UV-Vis Absorption | λmax1 | ~210-220 | π → π* (Pyrazole Rings) |

| UV-Vis Absorption | λmax2 | ~260-270 | π → π* (Benzene Ring, B-band) |

| Fluorescence | λemission | > 280 | Emission from the lowest excited singlet state (S₁ → S₀) |

Note: The data in this table is an estimation based on the electronic properties of benzene and pyrazole chromophores. Experimental conditions such as the solvent used can significantly influence the exact positions and intensities of the absorption and emission maxima.

Coordination Chemistry of 1,3,5 Tris 1h Pyrazol 1 Yl Methyl Benzene with Metal Centers

Fundamental Principles of Metal-Pyrazole Coordination

The coordination of metal ions to pyrazole-based ligands is a well-established area of inorganic chemistry. Pyrazoles are five-membered nitrogen-containing heterocycles that typically coordinate to metal ions through the pyridinic nitrogen atom (the sp²-hybridized nitrogen at the 2-position). daneshyari.com The pyrazole (B372694) ring is π-excessive, making it a better π-donor and a weaker π-acceptor compared to six-membered heterocycles like pyridine. daneshyari.com This electronic property generally leads to pyrazole acting as a hard donor, forming stable complexes with a wide range of metal ions. daneshyari.com

The coordination behavior is influenced by both electronic and steric factors. The basicity of the coordinating nitrogen atom and the steric hindrance imposed by substituents on the pyrazole ring can affect the stability and geometry of the resulting metal complex. In the case of L, the three pyrazole units offer multiple potential binding sites, and the flexibility of the methylene (B1212753) linkers allows the ligand to act in a monodentate, bidentate, or tridentate fashion, either chelating a single metal ion or bridging multiple metal centers.

Synthesis and Characterization of Mononuclear Metal Complexes

The reaction of L with metal salts in a 1:1 or 2:1 ligand-to-metal ratio can lead to the formation of discrete mononuclear complexes, where the tripodal ligand coordinates to a single metal center.

The stoichiometry of mononuclear complexes involving L is dependent on the reaction conditions and the nature of the metal salt. A key example is the complex [CuL(H₂O)₂(ClO₄)₂], formed from the reaction of L with one equivalent of copper(II) perchlorate (B79767). rsc.org In this 1:1 metal-to-ligand complex, the copper(II) ion achieves a five-coordinate state. The coordination sphere is completed by two water molecules and one of the perchlorate anions, demonstrating how solvent molecules and counter-ions play a crucial role in satisfying the coordination requirements of the metal center.

In mononuclear complexes, L does not utilize all of its potential donor atoms. In the structure of [CuL(H₂O)₂(ClO₄)₂], the ligand L exhibits bidentate coordination, with only two of the three pyrazole arms binding to the single copper(II) center. rsc.org The resulting coordination geometry around the copper ion is best described as a distorted square pyramid. rsc.org The flexibility of the ligand allows it to encapsulate a single metal ion without imposing significant steric strain, while leaving one pyrazole arm uncoordinated and available for potential further interactions.

Table 1: Crystallographic Data for Mononuclear Complex of L

This table is interactive. Click on the headers to sort.

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

|---|

Formation and Structural Diversity of Polynuclear Metal Complexes

The true versatility of 1,3,5-tris((1H-pyrazol-1-yl)methyl)benzene is revealed in its ability to bridge multiple metal centers, leading to the formation of polynuclear complexes and coordination polymers. By adjusting the metal-to-ligand ratio and the type of metal salt, L can be directed to assemble into complex, higher-order structures.

When reacted with more than one equivalent of a metal salt, L can function as a bridging ligand, connecting multiple metal ions to form extended networks. For instance, the reaction of L with copper(II) chloride leads to the formation of polymeric structures with dinuclear or trinuclear repeating units. rsc.org

An example is the macromolecular complex [{Cu₂L₂Cl₂(ClO₄)₂(H₂O)₄}n], which features a dinuclear repeating unit. rsc.org In this structure, the L ligands act as bridges between copper centers. Further reaction with additional copper(II) chloride can yield [{Cu₃L₂Cl₆(H₂O)₂}n], a polymer built from trinuclear copper(II) units bridged by the tripodal ligand. rsc.org The ability to form such architectures highlights the ligand's role as a versatile connector in constructing complex inorganic assemblies. A mixed-metal complex, [{Cu₂CoL₂Cl₆(H₂O)₃}n], has also been synthesized, demonstrating that L can facilitate the assembly of heterometallic polynuclear chains. rsc.org

The bridging capacity of L naturally extends to the formation of higher-order structures, specifically one-dimensional coordination polymers. In the polynuclear complexes [{Cu₂L₂Cl₂(ClO₄)₂(H₂O)₄}n], [{Cu₃L₂Cl₆(H₂O)₂}n], and [{Cu₂CoL₂Cl₆(H₂O)₃}n], the dinuclear, trinuclear, and heterometallic units, respectively, are linked into infinite polymeric chains. rsc.org In these arrangements, each L ligand can bridge two or even three different metal centers, showcasing its trifunctional nature. The pyrazole groups from a single ligand bind to adjacent metal units, propagating the structure into a one-dimensional network. This demonstrates the ligand's utility in crystal engineering to create materials with extended structural motifs.

Table 2: Crystallographic Data for Polynuclear Complexes of L

This table is interactive. Click on the headers to sort.

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

|---|---|---|---|---|---|---|---|---|

| [{Cu₂L₂Cl₂(ClO₄)₂(H₂O)₄}n] | C₄₂H₅₀Cl₄Cu₂N₁₂O₁₂ | Monoclinic | P2₁/c | 11.288(2) | 13.633(3) | 15.173(3) | 104.63(2) | rsc.org |

Metalloligand Behavior and Supramolecular Coordination Assemblies

This compound and its derivatives are excellent candidates for studying supramolecular arrangements due to their complex molecular structure and the presence of multiple coordination sites. mdpi.com The flexibility of the methylene linkers allows the pyrazole groups to orient themselves to accommodate the geometric preferences of different metal ions, facilitating the construction of intricate one-, two-, or three-dimensional coordination polymers.

X-ray Crystallographic Analysis of Metal-Ligand Adducts

X-ray crystallography is a crucial tool for elucidating the precise three-dimensional structures of metal complexes of this compound and its analogs. These studies provide valuable insights into the coordination environment of the metal centers and the binding modes of the ligand.

In the solid state, metal complexes of poly(pyrazol-1-ylmethyl)benzene ligands exhibit diverse coordination geometries. For example, in a dinuclear palladium(II) complex of a related bis-pyrazole ligand, each palladium atom adopts a slightly distorted square-planar geometry. nih.gov The coordination sphere is typically composed of nitrogen atoms from the pyrazole rings, bridging and terminal halide atoms, and in some cases, solvent molecules.

Table 1: Selected Crystallographic Data for a Related Ligand and its Metal Complex

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

| 1,4-Bis[(1H-pyrazol-1-yl)methyl]benzene | C₁₄H₁₄N₄ | Monoclinic | P2₁/c | 5.6088 | 6.8183 | 16.526 | 97.900 | nih.gov |

| [Pd₂(μ-Cl)₂Cl₂(C₁₈H₂₂N₄)]·C₇H₈ | C₂₅H₃₀Cl₄N₄Pd₂ | Monoclinic | P2₁/c | 11.288 | 13.633 | 15.173 | 104.635 | nih.gov |

The tripodal nature of this compound allows for a variety of bridging and chelation modes. The three pyrazole arms can coordinate to a single metal center in a tridentate chelating fashion, or they can bridge multiple metal centers to form polynuclear complexes or coordination polymers.

In dinuclear complexes, the ligand can bridge two metal centers, with each metal being coordinated by one pyrazole ring. The remaining coordination sites on the metals are typically occupied by other ligands, such as halides, which can also act as bridges between the metal centers. The flexibility of the ligand backbone is crucial in enabling these diverse coordination modes, allowing the pyrazole groups to span distances between metal ions in extended structures.

Spectroscopic Characterization of Metal Complexes (e.g., UV-Vis, EPR, Magnetism where appropriate)

Spectroscopic techniques are essential for characterizing the electronic structure and properties of metal complexes of this compound.

UV-Vis absorption spectroscopy is used to study the complexation between the ligand and metal ions in solution. The formation of a metal complex is often accompanied by changes in the absorption spectrum, such as a shift in the wavelength of maximum absorbance (λmax) and a change in the molar absorptivity. For instance, in studies of a similar bis(pyrazol-1-ylmethyl)benzene ligand with Cu(II), Co(II), and Ni(II) ions, the formation of 1:1 complexes was observed, with distinct λmax values for each metal complex. researchgate.net

Table 2: UV-Vis Absorption Maxima for Metal Complexes of a Related Ligand

| Metal Ion | λmax (nm) |

| Cu(II) | 294 |

| Co(II) | 290 |

| Ni(II) | 293 |

Data for 1,3-bis(3-(2-pyridyl) pyrazol-1-ylmethyl) benzene (B151609) researchgate.net

Electrochemical Properties and Redox Behavior of Metal Complexes

The electrochemical properties of metal complexes of this compound are of interest for their potential applications in areas such as catalysis and sensor technology. Cyclic voltammetry is a common technique used to investigate the redox behavior of these complexes.

The redox potentials of the metal centers can be influenced by the coordination environment provided by the ligand. Studies on related molybdenum(IV) complexes with tris(pyrazolyl)borate ligands have shown that the nature of the chelate has a significant impact on the oxidation potentials of the Mo(IV) to Mo(V) couple. researchgate.net This suggests that by modifying the substituents on the pyrazole rings or the benzene backbone of this compound, it may be possible to tune the redox properties of the resulting metal complexes for specific applications.

Supramolecular Chemistry and Network Solid Formation Using 1,3,5 Tris 1h Pyrazol 1 Yl Methyl Benzene

Design Principles for Extended Supramolecular Architectures

The design of extended supramolecular architectures using ligands like 1,3,5-tris((1H-pyrazol-1-yl)methyl)benzene is guided by the principles of crystal engineering. This involves the strategic selection of molecular building blocks—the organic ligand and a metal-containing secondary building unit (SBU)—to direct the assembly of a desired network topology. The structure of the resulting framework is influenced by several factors:

Ligand Geometry and Flexibility: The C3 symmetric nature of the 1,3,5-trisubstituted benzene (B151609) core provides a template for creating three-dimensional networks. The flexibility of the methylene (B1212753) linkers allows the pyrazolyl groups to adopt various orientations to accommodate the coordination preferences of different metal centers.

Coordination Modes of the Pyrazolyl Groups: The pyrazole (B372694) rings can coordinate to metal ions in a monodentate fashion through one of their nitrogen atoms. This directional coordination is key to extending the network in specific spatial directions.

Anion and Solvent Effects: Non-coordinating or coordinating anions and solvent molecules can influence the final structure by balancing charge, occupying coordination sites on the metal, or acting as templates around which the framework assembles.

By carefully considering these factors, it is possible to design and synthesize a wide range of supramolecular architectures with tailored properties.

Synthesis and Structural Characterization of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs)

The synthesis of MOFs and CPs from this compound and its analogs typically involves the self-assembly of the ligand with a metal salt under specific reaction conditions.

Solvothermal and hydrothermal methods are the most common techniques for the synthesis of these crystalline materials. nih.gov These methods involve heating a mixture of the ligand and a metal salt in a sealed vessel at temperatures above the boiling point of the solvent. The elevated temperature and pressure facilitate the dissolution of the reactants and promote the crystallization of the product.

For instance, in the synthesis of related coordination polymers, solvothermal reactions of flexible pyrazole-based ligands with late transition metal ions have been successfully employed to isolate crystalline coordination compounds. nih.gov Similarly, hydrothermal synthesis has been used to create MOFs from related tripodal imidazolyl ligands. researchgate.net The choice of solvent (e.g., dimethylformamide, ethanol, water) can significantly impact the resulting structure.

The flexible nature of the methylene spacers in this compound allows for a variety of coordination modes, leading to networks of different dimensionalities and topologies. Depending on the reaction conditions and the choice of metal ion, one-dimensional (1D) chains, two-dimensional (2D) layers, or three-dimensional (3D) frameworks can be formed.

For example, studies on the analogous ligand 1,3,5-tris[(1H-imidazol-1-yl)methyl]benzene have shown the formation of both 2D layered structures and porous 3D frameworks. In one case, a 2D sheeted metal-organic structure was formed, which was further bridged by the tripodal ligands to create a 3D porous framework with a rare (3, 4)-connected topology. researchgate.net In another instance, the same ligand was used to generate a 2D layered structure that was further extended into a 3D network through bridging anions. nih.gov

The following table summarizes the dimensionality and topology of some coordination polymers formed with ligands analogous to this compound.

| Ligand | Metal Ion | Dimensionality | Resulting Topology |

| 1,3,5-Tris[(1H-imidazol-1-yl)methyl]benzene | Co(II) | 3D | (3, 4)-connected (6.8²)₂(6².8⁴)₃(6².8)₂ |

| 1,3,5-Tris[(1H-imidazol-1-yl)methyl]benzene | Mn(II) | 3D | 3,4,6-c |

| 1,3,5-Tris(1H-pyrazol-3-yl)benzene | Ni(II) | 3D | Unprecedented {4(2)·8·10(2)·12}{4(3)·6·8(6)}₂{4(3)}₂{4(6)}₂{6(2)·8}₂ |

The final structure of a MOF or CP is a delicate balance of interactions between the ligand, metal ion, counter-anion, and solvent molecules.

Metal Node: The coordination preference of the metal ion plays a significant role. For example, octahedrally coordinating metal ions can act as 6-connecting nodes, while tetrahedrally coordinating ions can act as 4-connecting nodes, leading to different network topologies.

Anion: Anions can be innocent counter-ions that simply balance the charge, or they can actively participate in the framework construction by coordinating to the metal centers. In some cases, anions can bridge metal centers, influencing the dimensionality of the network. nih.gov

Solvent: Solvent molecules can act as templates, directing the formation of specific framework structures. They can also occupy pores within the framework, and their removal can sometimes lead to structural changes.

Host-Guest Chemistry within the Pores of MOFs/CPs

A key feature of many MOFs and CPs is their porous nature, which allows them to act as hosts for smaller guest molecules. This host-guest chemistry is dependent on the size, shape, and chemical nature of the pores within the framework.

For instance, MOFs based on the analogous ligand 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene have been shown to exhibit significant gas adsorption capacities, indicating the presence of accessible pores. mdpi.com The encapsulation of guest molecules is often reversible, and their release can be triggered by stimuli such as heat, vacuum, or solvent exchange. This controlled release is a critical aspect of potential applications in areas like drug delivery and separations.

The following table provides examples of guest molecules encapsulated in MOFs constructed from ligands analogous to this compound.

| Host MOF Ligand | Metal Ion | Guest Molecule |

| 1,3,5-Tris(1H-benzo[d]imidazole-2-yl)benzene | Cu(II) | CO₂, N₂ |

| 1,3,5-Tris(1H-benzo[d]imidazole-2-yl)benzene | Cr(III) | CO₂, N₂ |

| 1,3,5-Tris(1H-benzo[d]imidazole-2-yl)benzene | Al(III) | CO₂, N₂ |

Adsorption and Desorption Thermodynamics

The thermodynamic parameters of adsorption and desorption are crucial for evaluating the potential of materials in applications such as gas storage and separation. For materials synthesized using this compound and its derivatives, these parameters provide insights into the nature and strength of the interactions between the host framework and guest molecules.

While specific thermodynamic data for MOFs based on this compound is not extensively available in the provided search results, the principles of adsorption thermodynamics in related porous materials can be discussed. The isosteric heat of adsorption (Qst) is a key thermodynamic quantity that measures the strength of the adsorbate-adsorbent interactions. In functionalized MOFs, higher Qst values for certain gases, such as CO2, indicate stronger interactions, which can be attributed to specific functionalities within the pores. For instance, in MOFs with open metal sites or polar functional groups, the Qst for CO2 is often elevated, signifying a more favorable adsorption process.

The thermodynamics of desorption are equally important, particularly for the regeneration of the adsorbent material. A material with very strong adsorbate interactions (very high Qst) may require a significant energy input for regeneration, which can be a drawback for practical applications. Therefore, an optimal balance in the thermodynamics of adsorption and desorption is sought for efficient and economical gas separation and storage processes.

Self-Assembly Processes in Solution and Solid State

The self-assembly of this compound with metal ions is a complex process governed by various factors, including the coordination geometry of the metal ion, the flexibility of the ligand, the nature of the counter-anions, and the solvent system used. These factors collectively dictate the final topology of the resulting coordination network in both solution and the solid state.

In solution, the formation of discrete molecular complexes or oligomeric species may precede the crystallization of the extended network solid. Spectroscopic techniques, such as NMR, can provide insights into the behavior of these ligands in solution. For instance, studies on related molecules like 1,3,5-tris(1-phenyl-1H-pyrazol-5-yl)benzenes have utilized 1H-NMR to understand their self-assembly, revealing that planar stacking interactions may not always be the dominant feature in solution. mdpi.comnih.govsemanticscholar.org

In the solid state, single-crystal X-ray diffraction is a powerful tool for elucidating the intricate three-dimensional structures of the resulting MOFs. The flexible methylene spacers in this compound allow the pyrazolyl groups to adopt various orientations to satisfy the coordination preferences of different metal ions. This can lead to the formation of diverse network topologies, from discrete cages to one-, two-, or three-dimensional extended frameworks. The study of analogous systems with different substituents on the pyrazole or benzene rings has shown that even small structural modifications can significantly impact the resulting supramolecular arrangement. mdpi.comnih.govsemanticscholar.org

Applications in Gas Adsorption and Separation Technologies

Metal-organic frameworks derived from ligands like this compound are of significant interest for gas adsorption and separation due to their high porosity, tunable pore sizes, and the potential for chemical functionalization of the pore surfaces.

The selective sorption of gases is a critical aspect of many industrial processes, including natural gas purification and carbon capture. MOFs can be designed to exhibit preferential adsorption for certain gases over others. For example, the incorporation of nitrogen-rich pyrazole rings in the framework can enhance the affinity for CO2 due to favorable Lewis acid-base interactions.

While specific data for MOFs from this compound is limited in the search results, studies on other pyrazolate-based and triazole-functionalized MOFs demonstrate the potential of such materials. For instance, a triazole-functionalized triazine-based porous organic polymer has shown promising selective separation of C2H2/CH4 and C2H4/CH4. researchgate.net Similarly, tetrazole-based MOFs have exhibited high selectivity for adsorbing CO2, attributed to the high density of free nucleophilic tetrazole nitrogen atoms on the pore surfaces. rsc.org In another example, a MOF constructed from 1,3,5-tris(1-imidazolyl)benzene showed selective adsorption of unsaturated hydrocarbons like C2H2 and C2H4 over saturated ones like C2H6 and CH4. rsc.org

The following table summarizes the CO2 adsorption capacities of some MOFs based on related nitrogen-containing tripodal ligands.

| MOF Material | CO2 Adsorption Capacity (mmol/g) at 298 K and 1 bar | CO2/N2 Selectivity |

| TIBM-Cu | 3.60 | 53 |

| TIBM-Al | 2.1 | 35 |

| TIBM-Cr | 1.6 | 10 |

Data sourced from a study on MOFs from 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene (TIBM). mdpi.com

Breakthrough experiments are essential for evaluating the performance of adsorbent materials under dynamic conditions that mimic industrial applications. In these experiments, a gas mixture is passed through a packed bed of the adsorbent, and the composition of the exiting gas is monitored over time. The breakthrough curves obtained provide valuable information about the adsorption capacity and selectivity of the material for different components of the gas mixture.

For instance, in the separation of CO2/CH4 mixtures, a material with high selectivity for CO2 will retain CO2 for a longer time, allowing for the initial elution of pure CH4. tue.nl The "roll-up" effect, where the concentration of the less strongly adsorbed component (e.g., CH4) at the outlet temporarily exceeds its inlet concentration, is a characteristic feature of breakthrough curves and indicates the displacement of the weakly adsorbed gas by the more strongly adsorbed one. tue.nl While specific breakthrough experiment data for materials from this compound were not found, this methodology is standard for assessing the practical separation capabilities of porous materials. researchgate.net

Catalytic Applications of 1,3,5 Tris 1h Pyrazol 1 Yl Methyl Benzene and Its Metal Complexes

Role of Pyrazole-Based Ligands in Homogeneous and Heterogeneous Catalysis

Pyrazole-based ligands are a significant class of N-donors in coordination chemistry and have found extensive applications in both homogeneous and heterogeneous catalysis. researchgate.net The presence of two nitrogen atoms in the pyrazole (B372694) ring, one of which is typically involved in coordination to a metal center, allows for fine-tuning of the electronic and steric properties of the resulting catalyst. nih.gov The nitrogen atoms act as effective donor sites for a wide range of transition metals, stabilizing various oxidation states and coordination geometries. researchgate.net

In homogeneous catalysis, the solubility of metal complexes with pyrazole-based ligands in organic solvents is a key advantage. The modular nature of these ligands, where substituents can be easily introduced onto the pyrazole rings or the ligand backbone, allows for the systematic modification of catalyst performance. This tunability is crucial for optimizing activity and selectivity in various organic transformations. nih.gov

In the realm of heterogeneous catalysis, pyrazole ligands are utilized in the construction of Metal-Organic Frameworks (MOFs) and other coordination polymers. consensus.app In such materials, the pyrazole units can act as linkers, creating porous structures with accessible metal sites. These solid-state catalysts benefit from ease of separation from the reaction mixture and potential for recyclability, which are significant advantages for industrial applications.

Catalytic Activity in Organic Synthetic Transformations

While the coordination chemistry of 1,3,5-Tris((1H-pyrazol-1-yl)methyl)benzene with metals like copper(II) has been explored, detailed reports on its catalytic activity are focused on specific areas. rsc.org Broader applications are often inferred from studies of closely related poly(pyrazol-1-ylmethyl)benzene ligands.

The use of this compound and its specific metal complexes in catalytic oxidation reactions is an area that remains to be extensively explored in the scientific literature. However, the broader class of copper-pyrazole complexes has been investigated for oxidation catalysis, suggesting potential avenues of research for this particular ligand. For instance, copper complexes are known to catalyze a variety of oxidation reactions, and the tripodal nature of this compound could be leveraged to create stable and efficient catalytic systems.

Currently, there is a lack of specific reports in the peer-reviewed literature detailing the application of metal complexes of this compound in catalytic reduction reactions such as hydrogenation or transfer hydrogenation.

Palladium complexes featuring poly(pyrazol-1-ylmethyl)benzene ligands have demonstrated significant efficacy in catalyzing C-C coupling reactions, most notably the Heck reaction. znaturforsch.com While these studies did not use the exact 1,3,5-trisubstituted ligand, they employed its isomers, such as 1,2-, 1,3-, and 1,4-bis((3,5-dimethylpyrazol-1-yl)methyl)benzene. These related systems provide valuable insight into the potential catalytic activity of palladium complexes of this compound.

In a representative study, dinuclear and tetranuclear palladium(II) complexes of these poly(pyrazol-1-ylmethyl)benzene ligands were used to catalyze the Heck coupling of iodobenzene (B50100) and butyl acrylate (B77674). The reactions proceeded efficiently at 80 °C, achieving high yields. znaturforsch.com

Table 1: Heck Coupling of Iodobenzene and Butyl Acrylate using Palladium Complexes of Analogous Poly(pyrazol-1-ylmethyl)benzene Ligands

| Catalyst Precursor | Ligand Substitution Pattern | Time (h) | Yield (%) |

|---|---|---|---|

| [{PdCl2(3,5-Me2pzCH2)2-1,3-C6H4}2] | 1,3-disubstituted | 1 | 98 |

| [{Pd2(µ-Cl)2Me2(3,5-Me2pzCH2)2-1,3-C6H4}] | 1,3-disubstituted | 1 | 99 |

| [{Pd2(µ-Cl)2Cl2(3,5-Me2pzCH2)2-1,4-C6H4}] | 1,4-disubstituted | 1 | 99 |

| [{Pd2(µ-Cl)2Me2(3,5-Me2pzCH2)2-1,4-C6H4}] | 1,4-disubstituted | 1 | 99 |

| [{Pd2(µ-Cl)2Cl2(3,5-tBu2pzCH2)2-1,4-C6H4}] | 1,4-disubstituted | 1 | 99 |

| [{Pd2(µ-Cl)2Cl2(3,5-Me2pzCH2)2}2-1,4-C6H4] | 1,4-disubstituted | 1 | 99 |

Data sourced from a study on analogous poly(pyrazol-1-ylmethyl)benzene ligands. znaturforsch.com Reaction conditions: Iodobenzene (5 mmol), butyl acrylate (5 mmol), triethylamine (B128534) (5 mmol), catalyst (0.0125 mmol Pd), 80 °C.

The high efficiency of these related systems suggests that a palladium complex of this compound could also serve as a potent catalyst for Heck and potentially other cross-coupling reactions like Suzuki, Sonogashira, and Buchwald-Hartwig aminations. However, specific experimental studies are required to confirm this hypothesis.

The application of this compound in ring-opening polymerization (ROP) has not been specifically documented. However, the catalytic activity of zinc(II) and copper(II) complexes with related pyrazole-containing ligands in the ROP of lactides is well-established. These studies provide a strong precedent for the potential of corresponding complexes of this compound to act as initiators for such polymerizations. The tripodal nature of the ligand could offer unique structural and activity characteristics to the resulting metal complexes.

Investigation of Enantioselective Catalysis (if applicable)

This compound is an achiral molecule. As such, its direct use in enantioselective catalysis would not be effective in inducing asymmetry. For this ligand to be applied in enantioselective transformations, chirality would need to be introduced into the catalytic system. This could be achieved through several strategies, such as the incorporation of chiral substituents on the pyrazole rings or the benzene (B151609) backbone of the ligand, the use of a chiral co-ligand in the metal's coordination sphere, or the formation of a complex with a stereogenic metal center. To date, reports on the synthesis of chiral derivatives of this compound and their application in enantioselective catalysis are not prominent in the scientific literature.

The search did not yield specific research findings on the mechanistic investigations, including spectroscopic monitoring of intermediates and kinetic studies, for catalytic cycles involving this particular compound. Furthermore, detailed information regarding catalyst stability, recyclability, and specific heterogenization strategies for catalysts based on this compound is not available in the reviewed literature.

While the broader class of pyrazole-containing ligands and their metal complexes are known to have diverse catalytic applications, generating an article with the required level of detail and adherence to the provided outline for "this compound" is not possible without specific research dedicated to this compound.

Therefore, the requested article focusing solely on the specified sections and subsections for "this compound" cannot be generated at this time.

Theoretical and Computational Investigations of 1,3,5 Tris 1h Pyrazol 1 Yl Methyl Benzene and Its Derivatives

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the behavior of 1,3,5-Tris((1H-pyrazol-1-yl)methyl)benzene at an electronic level. Methods like Density Functional Theory (DFT) and ab initio calculations are frequently employed to model its properties with high accuracy. DFT, in particular, offers a favorable balance between computational cost and accuracy, making it a standard tool for studying the geometry, electronic structure, and spectroscopic properties of poly(pyrazolyl-methyl)benzene ligands and their derivatives. mdpi.comnih.govnih.gov These calculations are crucial for corroborating experimental findings from techniques like X-ray crystallography and NMR spectroscopy. mdpi.comnih.gov

DFT calculations are used to visualize and determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter that relates to the molecule's chemical reactivity and electronic transition properties. For derivatives like 1,3,5-tris(4-carboxyphenyl)benzene, DFT has been used to calculate frontier molecular orbitals to investigate electronic density and reactivity profiles. nih.gov These studies reveal how substituents on the pyrazole (B372694) or benzene (B151609) rings can tune the electronic properties of the entire ligand system.

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which serves as a powerful tool for structure verification. By calculating the magnetic shielding tensors of atomic nuclei in the optimized molecular geometry, it is possible to predict Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.comnih.gov

For instance, in studies of 1,3,5-tris(1-phenyl-1H-pyrazol-5-yl)benzenes, DFT calculations have been used alongside experimental NMR data. mdpi.comnih.gov The calculated chemical shifts for hydrogen and carbon atoms often show strong correlation with experimental spectra, helping to confirm molecular structures and understand how conformation affects the electronic environment of specific nuclei. mdpi.com For example, the ¹H-NMR spectra of certain derivatives show a singlet for the central benzene hydrogens, indicating that the three substituents are equivalent, a feature that can be confirmed through computational models. mdpi.comnih.gov

Below is a representative table illustrating the kind of comparison made between experimental and computationally predicted NMR data for a related compound, 1,3,5-Tris(1-phenyl-1H-pyrazol-5-yl)benzene. mdpi.com

| Atom | Experimental ¹H Chemical Shift (δ, ppm) in CDCl₃ | Atom | Experimental ¹³C Chemical Shift (δ, ppm) in CDCl₃ |

|---|---|---|---|

| H4 (pyrazole) | 6.13 | C4 (pyrazole) | 108.0 |

| HBz (benzene) | 6.99 | CAr (phenyl/benzene) | 125.5 |

| HPh (phenyl) | 7.18–7.21 | CAr (phenyl/benzene) | 128.0 |

| HPh (phenyl) | 7.33–7.36 | CAr (phenyl/benzene) | 128.7 |

| H3 (pyrazole) | 7.64 | CAr (phenyl/benzene) | 129.1 |

| CAr (phenyl/benzene) | 131.3 | ||

| CAr (phenyl/benzene) | 139.8 | ||

| C3 (pyrazole) | 140.4 | ||

| C5 (pyrazole) | 141.5 |

This table presents experimental data for a derivative compound to illustrate the type of spectroscopic information that is often correlated with computational predictions.

Similarly, vibrational frequencies calculated via DFT can be correlated with experimental Infrared (IR) and Raman spectra, aiding in the assignment of vibrational modes to specific molecular motions.

The flexibility of the methylene (B1212753) (-CH₂-) bridges in this compound allows the three pyrazolyl arms to adopt various spatial orientations. This conformational flexibility is critical for its function as a ligand, as it determines how the molecule can arrange its nitrogen donor atoms to coordinate with metal centers.

DFT calculations are essential for exploring the potential energy surface of the ligand to identify stable conformers (local minima) and the transition states that connect them. Studies on related tris-pyrazolyl benzene derivatives have revealed distinct conformations, such as "twisted" structures or more ordered "calyx" (cup-like) forms. mdpi.comnih.govnih.gov By calculating the relative energies of these conformers, researchers can predict the most likely shapes the molecule will adopt. This analysis is vital for understanding how intermolecular forces in a crystal lattice might favor one conformation over others. mdpi.comnih.gov

| Conformation Type | Description | Method of Analysis | Typical Findings |

|---|---|---|---|

| Twisted | The pyrazolyl groups are rotated at various angles relative to the central benzene plane, often leading to an asymmetric structure. | DFT, X-ray Diffraction | Often found in crystal structures where packing forces influence the final geometry. mdpi.comnih.gov |

| Calyx-like | The three pyrazolyl groups are oriented on the same side of the benzene plane, forming a cup or bowl shape. | DFT, X-ray Diffraction | A conformation that can be important for encapsulating guest molecules or metal ions. mdpi.comnih.gov |

| Planar | The pyrazolyl groups lie in nearly the same plane as the central benzene ring. | DFT, X-ray Diffraction | Observed in some related structures like 1,3,5-tris(1H-pyrazol-3-yl)benzene. mdpi.com |

Computational Studies of Coordination Interactions and Bonding Energetics

A primary function of this compound is to act as a tripodal ligand for metal ions. Computational methods are invaluable for studying the nature of the coordination bonds it forms. DFT calculations can be used to model the geometry of the resulting metal complexes, predict the strength of the metal-ligand bonds, and analyze the electronic interactions involved.

By calculating the binding energy, researchers can quantify the stability of a complex formed between the ligand and a specific metal ion. Furthermore, techniques like the Quantum Theory of Atoms in Molecules (QTAIM) can be applied to analyze the electron density distribution to characterize the nature of the bonds—whether they are predominantly ionic, covalent, or involve weaker interactions like hydrogen bonds or C-H···π interactions. mdpi.comnih.gov Understanding these energetic and electronic details is crucial for designing complexes with specific catalytic, magnetic, or optical properties. researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior and Ligand Flexibility

While quantum chemical calculations provide a static picture of molecules at their energy minima, Molecular Dynamics (MD) simulations offer a way to study their dynamic behavior over time. rsc.org MD simulations model the physical movements of atoms and molecules by solving Newton's equations of motion, providing a virtual movie of molecular behavior. rsc.orgdtic.mil

For a flexible ligand like this compound, MD simulations are particularly useful for:

Exploring Conformational Space: Simulations can reveal the full range of conformations accessible to the ligand in solution or within a complex, showing how it transitions between different shapes.

Assessing Ligand Flexibility: MD can quantify the flexibility of the pyrazolyl arms, which is important for the kinetics of metal binding and dissociation.

Simulating Complex Stability: By running simulations of the metal-ligand complex, researchers can assess its structural stability over time and observe how interactions with solvent molecules might affect it. nih.gov

These simulations provide a bridge between the static, zero-kelvin picture from DFT and the dynamic reality of molecules at finite temperatures.

Computational Design and Prediction of Novel Ligand Architectures and Metal Complexes

Computational chemistry is not only a tool for analysis but also for design. By leveraging the understanding gained from theoretical studies, researchers can rationally design novel ligands based on the this compound scaffold.

This computational design process can involve:

Virtual Screening: Modifying the parent structure in silico by adding different substituents to the pyrazole or benzene rings and then rapidly calculating key properties (e.g., HOMO-LUMO gap, binding affinity for a target metal) to identify promising candidates for synthesis. nih.gov

Predicting Properties: Before undertaking complex synthetic procedures, computational methods can predict the structural, electronic, and spectroscopic properties of new, hypothetical molecules. This allows chemists to focus their efforts on derivatives with the most desirable characteristics.

Mechanism Elucidation: For metal complexes designed for catalysis, computational tools can be used to explore potential reaction pathways and calculate activation barriers, providing insights into how ligand modifications might enhance catalytic activity. acs.org

This predictive power accelerates the discovery of new materials and functional metal-organic systems built from tailored poly-pyrazolyl ligands. mdpi.com

Simulation of MOF/CP Properties (e.g., Gas Adsorption Isotherms, Diffusion Profiles)

A comprehensive search of scientific literature reveals a notable absence of specific theoretical and computational studies on the properties of Metal-Organic Frameworks (MOFs) or Coordination Polymers (CPs) constructed from the ligand this compound. Consequently, there is no published data available regarding simulated gas adsorption isotherms or diffusion profiles for MOFs or CPs incorporating this particular ligand.

While computational methods such as Grand Canonical Monte Carlo (GCMC) simulations and Molecular Dynamics (MD) are extensively used to predict the performance of porous materials for applications like gas storage and separation, these techniques have not yet been applied to frameworks derived from this compound, according to available research.

For context, computational studies on MOFs synthesized from analogous, but structurally distinct, ligands have been reported. For instance, research on MOFs based on ligands like 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene has involved investigations into their gas adsorption properties. However, these findings are not directly applicable to MOFs based on this compound due to the differences in the ligand structure which would significantly influence the resulting framework's topology, pore environment, and interaction with guest molecules.

The field of computational materials science is rapidly advancing, and it is conceivable that future research will explore the potential of MOFs and CPs derived from this compound. Such studies would be invaluable for predicting their porous properties, including surface area and pore size distribution, and for simulating their performance in gas adsorption and separation applications. These theoretical insights would be crucial for guiding synthetic efforts toward new functional materials. At present, however, there are no specific research findings or data tables to report for this subsection.

Future Research Directions and Emerging Paradigms for 1,3,5 Tris 1h Pyrazol 1 Yl Methyl Benzene

Development of Next-Generation Synthetic Strategies for Scalable Production

While laboratory-scale syntheses of 1,3,5-Tris((1H-pyrazol-1-yl)methyl)benzene and related poly(pyrazolyl) ligands are established, a primary future challenge lies in developing robust, efficient, and scalable production methods. Current multi-step syntheses often require stringent reaction conditions and laborious purification, hindering their widespread application. Future strategies will likely focus on:

Flow Chemistry: Transitioning from batch processing to continuous flow synthesis can offer significant advantages in terms of safety, reproducibility, reaction speed, and ease of scale-up. The precise control over parameters like temperature, pressure, and reaction time in flow reactors could lead to higher yields and purity. nih.gov

Catalyst Optimization: The development of novel and more efficient catalysts for the key C-N bond-forming reactions is crucial. This includes exploring organometallic catalysts or heterogeneous catalysts that can be easily recovered and reused, making the process more economical and environmentally friendly. cjcatal.com

One-Pot and Multicomponent Reactions: Designing synthetic routes that combine multiple steps into a single "one-pot" procedure or utilize multicomponent reactions can drastically reduce waste, time, and resources. mdpi.com Such approaches streamline the synthesis of the core ligand and its functionalized derivatives. researchgate.net

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Flow Chemistry | Enhanced control, scalability, safety, and reproducibility. nih.gov | Reactor design, optimization of residence times and temperatures. |

| Catalyst Development | Increased yields, milder reaction conditions, catalyst recyclability. cjcatal.com | High-throughput screening of new catalytic systems. |

| Multicomponent Reactions | Improved atom economy, reduced waste, simplified procedures. mdpi.com | Design of novel convergent synthetic pathways. |

Exploration of Novel Metal Combinations and Multifunctional Coordination Motifs

The coordination chemistry of pyrazole-derived ligands is extensive, with complexes reported for a wide array of transition metals. researchgate.netnih.gov However, significant opportunities remain in exploring novel metal combinations and more complex coordination motifs with this compound.

Future research will likely pursue:

f-Block Elements: A deeper investigation into the coordination with lanthanide and actinide ions is warranted. mdpi.comresearchgate.net The unique photophysical and magnetic properties of these elements, when combined with the tripodal ligand scaffold, could lead to novel single-molecule magnets (SMMs) and luminescent materials for sensing and bio-imaging. mdpi.com

Heterometallic Systems: The ligand's structure is conducive to the formation of dinuclear or polynuclear complexes. nih.gov Designing systems that incorporate two or more different metal ions could generate multifunctional materials where, for example, one metal center provides a magnetic moment while another offers catalytic activity or a luminescent response.

Unconventional Coordination Geometries: The flexibility of the pyrazolylmethyl arms allows for various coordination modes. By modifying reaction conditions or introducing ancillary ligands, it may be possible to force the metal centers into unusual coordination geometries, thereby tuning their electronic and magnetic properties. mdpi.com

| Metal Group | Potential Properties of Complexes | Representative Research Finding |

| d-Block Metals (Co, Cu, Zn, Ni, Fe) | Catalysis, spin-crossover, bioinorganic modeling. nih.govnih.gov | Cobalt(II) complexes can form self-assembled homochiral dimers held together by hydrogen bonds. mdpi.com |

| Lanthanides (Eu, Yb, Sm) | Molecular magnetism, photoluminescence. mdpi.comresearchgate.net | Europium(III) complexes with related tripodal pyrazole (B372694) ligands have been synthesized, showing potential for photophysical applications. |

| p-Block Metals (Sn, Pb, Al, In) | Lewis acidity, catalysis. mdpi.com | Pyridine-containing tripodal ligands with p-block bridgehead atoms have been used to alter the properties of coordination complexes. mdpi.com |

Integration into Advanced Functional Materials for Diverse Applications

A major thrust of future research will be the incorporation of this compound and its metal complexes into advanced functional materials. The intrinsic properties of the pyrazole moiety make it suitable for a range of applications. nih.gov

Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs): The ligand's tripodal nature makes it an ideal building block for creating highly porous and stable 3D frameworks. mdpi.comresearchgate.net These materials could be designed for specific applications in gas storage and separation, heterogeneous catalysis, and chemical sensing. researchgate.netnih.gov

Luminescent Materials: Pyrazole-based systems can exhibit strong luminescence. nih.gov Metal complexes, particularly with lanthanides or certain d-block metals like copper(I) and silver(I), could be developed for use in organic light-emitting diodes (OLEDs), chemical sensors, and anti-counterfeiting technologies. researchgate.net

Hole-Transporting Materials: Highly conjugated derivatives of the core structure have been proposed as potential hole-transporting materials for photoelectric devices like solar cells, offering an alternative to traditional arylamine-based materials. mdpi.com

Design of Stimuli-Responsive Systems and Smart Materials

"Smart" materials that can change their properties in response to external stimuli are at the forefront of materials science. The inherent chemical features of pyrazole-based ligands and their complexes provide several avenues for creating such systems.

Spin-Crossover (SCO) Materials: Certain transition metal complexes, particularly of Fe(II) and Co(II), can switch between high-spin and low-spin states when subjected to changes in temperature, pressure, or light. mdpi.com This switching event alters the magnetic and optical properties of the material, making them suitable for memory devices and sensors. The tripodal scaffold of this compound is an excellent platform for designing new SCO complexes.

Proton-Responsive Systems: The pyrazole ring contains both a basic "pyridinic" nitrogen and a potentially acidic NH proton (in its un-substituted form) or can be functionalized to be proton-responsive. nih.gov This allows for the design of materials whose coordination state, and thus their properties, can be reversibly altered by changing the pH, leading to applications in controlled drug delivery or catalytic systems that can be switched on and off.

High-Throughput Screening and Combinatorial Approaches in Ligand and Material Discovery

The traditional one-at-a-time approach to synthesis and testing is often slow and inefficient. Future advancements will rely heavily on modern high-throughput and computational methods to accelerate the discovery of new ligands and materials.

High-Throughput Virtual Screening (HTVS): Computational techniques like molecular docking and density functional theory (DFT) can be used to screen large virtual libraries of ligands based on the this compound scaffold. researchgate.netchemmethod.com This allows researchers to predict the coordination behavior with different metals and forecast the electronic, magnetic, or optical properties of the resulting complexes before committing to chemical synthesis. nih.gov

Combinatorial Chemistry: The principles of combinatorial chemistry can be applied to generate large libraries of derivatives by systematically varying the substituents on the pyrazole rings or the central benzene (B151609) core. snv63.ru These libraries can then be screened rapidly for desired properties, such as catalytic activity or binding affinity. This approach significantly increases the probability of discovering materials with enhanced performance.

Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Engineering

Realizing the full potential of this compound will require extensive collaboration across multiple scientific and engineering disciplines. The journey from designing a molecule on a computer to its use in a real-world device involves a multi-stage, interdisciplinary effort.

Chemistry and Materials Science: Synthetic chemists will focus on creating the ligand and its derivatives, while coordination chemists and materials scientists will study their assembly into functional materials like MOFs and thin films. nih.govnih.gov

Physics and Engineering: Physicists will characterize the fundamental magnetic, electronic, and optical properties of these new materials. Engineers will then take this knowledge to design, fabricate, and test prototype devices, such as sensors, memory elements, or components for solar cells.

Computational Science: Throughout this process, computational scientists will provide theoretical models and simulations to guide experimental efforts, explain observed phenomena, and predict the properties of yet-to-be-synthesized materials. researchgate.netnih.gov This synergistic relationship between theory and experiment will be the primary driver of innovation in this field.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1,3,5-Tris((1H-pyrazol-1-yl)methyl)benzene with high purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution reactions between 1,3,5-tris(bromomethyl)benzene and excess 1H-pyrazole under basic conditions (e.g., K₂CO₃ or NaH) in anhydrous solvents like DMF or THF. Key steps include:

- Controlling stoichiometry to ensure complete substitution of bromine atoms.

- Purification via column chromatography or recrystallization to remove unreacted pyrazole and byproducts.

- Monitoring reaction progress using TLC or HPLC .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Expect peaks for aromatic protons (δ 7.2–8.0 ppm) and pyrazole protons (δ 6.2–7.0 ppm). Methyl linkers appear as singlets near δ 5.0–5.5 ppm.

- ¹³C NMR : Signals for quaternary carbons in the benzene core (δ 130–140 ppm) and pyrazole carbons (δ 100–110 ppm).

- IR : Stretching vibrations for C-N (1250–1350 cm⁻¹) and aromatic C-H (3050–3100 cm⁻¹). Compare data with computational predictions (e.g., DFT) to validate assignments .

Q. What crystallization solvents yield high-quality single crystals for X-ray analysis?

- Methodological Answer : Slow diffusion of diethyl ether into a DMF or DMSO solution of the compound often produces suitable crystals. For MOF derivatives, hydrothermal methods (e.g., water/ethanol mixtures at 413 K for 96 hours) are effective .

Advanced Research Questions

Q. How to design metal-organic frameworks (MOFs) using this ligand, and what metals enhance stability/porosity?

- Methodological Answer :

- Metal Selection : Transition metals (Ni²⁺, Co²⁺, Zn²⁺) with high coordination flexibility are preferred. For example, nickel sulfate reacts with the ligand to form a 3D framework with SiF₆²⁻ counterions .

- Topology Control : Adjust solvent polarity and temperature to favor specific coordination geometries (e.g., octahedral vs. tetrahedral).

- Porosity Optimization : Use larger counterions (e.g., tetrabutylammonium fluoride) to template porous structures .

Q. What computational strategies (e.g., DFT) predict electronic properties and ligand-metal binding energies?

- Methodological Answer :

- DFT Setup : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set for geometry optimization. Include exact exchange terms to improve thermochemical accuracy .

- Binding Energy Calculation : Compare optimized ligand-metal complex energies with isolated components. Solvent effects can be modeled using PCM or COSMO .

Q. How to resolve discrepancies between experimental and computational bond lengths in crystallographic studies?

- Methodological Answer :

- Refinement Checks : Use SHELXL to refine X-ray data with restraints for disordered regions. Validate against residual density maps.

- Thermal Motion Analysis : Apply TLS (Translation-Libration-Screw) models to account for anisotropic displacement.

- DFT Comparison : Overlay computational and experimental structures to identify systematic errors (e.g., van der Waals radii underestimation) .

Q. What strategies improve ligand stability under catalytic or gas storage conditions?

- Methodological Answer :

- Functionalization : Introduce electron-withdrawing groups (e.g., -CF₃) to the pyrazole rings to enhance oxidative stability.

- Crosslinking : Post-synthetic modification with diamine linkers can reinforce MOF frameworks.

- Thermal Analysis : Perform TGA to identify decomposition thresholds (typically >300°C for pyrazole-based MOFs) .

Q. How does substituting pyrazole with imidazole in analogous ligands affect MOF performance?

- Methodological Answer :

- Coordination Strength : Imidazole’s stronger σ-donor ability increases metal-ligand bond strength but may reduce flexibility.

- Porosity : Bulkier imidazole groups can reduce pore size, impacting gas adsorption (e.g., CO₂ vs. CH₄ selectivity).

- Experimental Comparison : Synthesize both ligands and compare BET surface areas and catalytic turnover rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.